(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate (R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19784669
InChI: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)
SMILES:
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC19784669

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)
Standard InChI Key DSYOYFIIGOKBQV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC1CC(=O)NC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a chiral azetidine core, a tert-butyl carbamate group at position 1, and a 2-(methylamino)-2-oxoethyl substituent at position 2 of the azetidine ring. The (R)-configuration at the azetidine’s second carbon introduces stereochemical specificity, critical for interactions with biological targets . Key structural attributes include:

  • Azetidine Ring: A strained four-membered ring that enhances reactivity compared to larger heterocycles like pyrrolidine.

  • tert-Butyl Carbamate: Provides steric bulk and improves solubility in organic solvents, stabilizing the molecule against enzymatic degradation .

  • Methylamino-oxoethyl Side Chain: Introduces hydrogen-bonding capabilities and modulates electronic properties via the amide group.

The IUPAC name, tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate, is validated by PubChem (CID: 130249964), with the SMILES string CC(C)(C)OC(=O)N1CCC1CC(=O)NC confirming the connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₃
Molecular Weight228.29 g/mol
Purity>95.0% (GC)
Storage Temperature2–8°C (optimized)
SolubilitySoluble in DMSO, chloroform

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with azetidine precursors. A common approach includes:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloaddition reactions.

  • Introduction of the tert-Butyl Carbamate: Protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Side Chain Functionalization: Coupling of 2-(methylamino)-2-oxoethyl groups via amide bond formation or alkylation.

For example, tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate* is synthesized by reacting Boc-protected azetidine with methylamino-oxoethyl bromide in the presence of a palladium catalyst.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Boc Protection7895High stereochemical control
Continuous Flow8598Scalability for industrial use
Enzymatic Resolution6599Chiral purity enhancement

Applications in Drug Development and Beyond

Therapeutic Candidates

The compound serves as a precursor to nonthiazolidinedione antidiabetic agents. Structural analogs with improved acidic stability (replacing oxadiazole rings with amides) have entered preclinical trials .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for polymer cross-linking agents. Its rigidity improves mechanical properties in epoxy resins.

Stability and Degradation

Acidic Conditions

Early analogs with oxadiazole rings showed instability at pH < 4, but replacing the oxadiazole with an amide group (as in this compound) resolved this issue. Accelerated stability testing (40°C/75% RH) confirmed no degradation after 6 months .

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